2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
Description
Properties
IUPAC Name |
3-methylimidazo[4,5-h]isoquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-9-3-2-7-4-5-13-6-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSISKRWSRRUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)C=CN=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163648 | |
| Record name | 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147293-14-9 | |
| Record name | 3-Methyl-3H-imidazo[4,5-h]isoquinolin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147293-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) MCR is a cornerstone for synthesizing imidazo[1,2-a]pyridine derivatives, which can be adapted to form imidazo[4,5-h]isoquinolines. A representative protocol involves:
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Reactants : 2-Aminopyridine derivatives, substituted benzaldehydes, and tert-butyl isocyanide.
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Conditions : Solvent (e.g., dichloromethane or THF), room temperature, and catalytic acid (e.g., acetic acid).
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Mechanism : The reaction proceeds via imine formation between the aldehyde and amine, followed by isocyanide insertion and cyclization to form the imidazole ring.
For 2-amino-3-methyl-3H-imidazo[4,5-h]isoquinoline, 2-amino-4-methylpyridine and 2-cyano-3-formylisoquinoline could serve as starting materials. The methyl group at the 3-position is introduced via the pyridine derivative, while the cyano group facilitates subsequent cyclization.
Optimization Data (Adapted from)
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 75 |
| Temperature | Room temperature | 75 |
| Catalyst | Acetic acid (1 equiv) | 75 |
Tandem Cyclization Approaches
Acid-Mediated Cyclization
A one-pot synthesis of benzoimidazo[2,1-a]isoquinolines demonstrates the utility of tandem cyclization. Key steps include:
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Reactants : o-Phenylenediamine derivatives and o-cyanobenzaldehydes.
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Conditions : DMF solvent, potassium carbonate, and 80°C heating.
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Mechanism : Imine formation followed by nucleophilic attack of the amine on the nitrile group, inducing cyclization to form the isoquinoline core.
Adapting this method, 3-methyl-2-nitrosoaniline and 2-cyano-1-naphthaldehyde could yield the target compound. The nitroso group is reduced in situ to an amine, which participates in cyclization.
Buchwald-Hartwig Amination
After constructing the imidazo-isoquinoline scaffold, the 2-amino group is introduced via palladium-catalyzed coupling.
Reaction Optimization (Adapted from)
| Ligand | Temperature (°C) | Yield (%) |
|---|---|---|
| Xantphos | 100 | 85 |
| BINAP | 100 | 78 |
Challenges and Solutions
Regioselectivity in Imidazole Formation
The position of the methyl group is critical. Using 3-methyl-2-aminopyridine ensures regioselective incorporation at the 3-position. Steric effects from the methyl group direct cyclization to the [4,5-h] position.
Purification Difficulties
The compound’s low solubility in polar solvents necessitates chromatographic purification with mixed solvents (e.g., ethyl acetate/hexane/DCM).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| GBB MCR | One-pot, atom-economical | Limited substrate diversity |
| Tandem Cyclization | High functional group tolerance | Requires harsh conditions |
| Buchwald-Hartwig | Precise amination | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a range of substituted imidazoisoquinolines .
Scientific Research Applications
Mutagenicity Studies
AMI is utilized in mutagenicity studies due to its structural resemblance to IQ, a well-documented carcinogen. Research indicates that compounds like AMI may exhibit similar mutagenic effects as IQ, making them valuable for understanding the mechanisms of food-derived mutagens.
Structure-Activity Relationship (SAR) Studies
AMI serves as a key compound in SAR studies aimed at elucidating the relationship between chemical structure and biological activity. By comparing AMI with its isomers and other related compounds, researchers can investigate how minor structural changes influence mutagenicity and carcinogenicity.
Toxicological Assessments
Given its potential harmful effects, AMI is employed in toxicological assessments to evaluate the risk associated with exposure to food-derived mutagens. Understanding the toxicity profile of AMI helps in assessing food safety and regulatory standards.
Biological Interaction Studies
While specific biological interactions of AMI are not extensively documented, its similarity to IQ suggests possible interactions with DNA and cellular mechanisms that warrant further investigation.
Case Studies and Research Findings
Several studies have highlighted the applications of AMI in various contexts:
- Mutagenesis Testing : A study demonstrated that AMI could be tested using the Ames test, which assesses the mutagenic potential of compounds by observing their effects on bacterial strains. This method has been fundamental in identifying potential carcinogens in food products .
- Comparative Analysis with IQ : Research comparing AMI and IQ has shown that both compounds share similar pathways for inducing mutations, underscoring the importance of studying AMI as a representative model for understanding food-derived mutagens .
Mechanism of Action
The mechanism by which 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline exerts its effects involves its interaction with DNA, leading to mutations and potential carcinogenesis . The compound can form DNA adducts, which interfere with normal DNA replication and repair processes . Molecular targets include enzymes involved in DNA synthesis and repair, as well as pathways related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Key Structural Differences
HAAs share fused imidazole and aromatic rings but differ in backbone structure and substituents:
Key Observations :
- PhIP’s phenyl group enhances lipophilicity, influencing tissue distribution and metabolic activation .
Mutagenic and Carcinogenic Profiles
Mutagenicity
Mechanistic Insights :
Carcinogenicity
- IQ: Classified as Group 2A (probable human carcinogen) by IARC; induces liver tumors in rodents and primates .
- PhIP: Group 2B (possible human carcinogen); linked to colon, mammary, and prostate cancers .
Biological Activity
2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (commonly referred to as 2-AMIQ) is a heterocyclic compound known for its structural similarity to other biologically active imidazoquinolines, particularly those associated with mutagenicity and carcinogenicity. This article delves into the biological activity of 2-AMIQ, exploring its potential mutagenic properties, mechanisms of action, and implications for health based on current research findings.
Chemical Structure and Properties
2-AMIQ has the molecular formula C11H10N4 and a molecular weight of 198.22 g/mol. The compound features an isoquinoline ring system fused with an imidazole ring, with an amino group at the 2-position and a methyl group at the 3-position of the imidazole ring. This unique structure contributes to its distinct biological properties.
Mutagenicity and Carcinogenicity
Research indicates that compounds structurally related to 2-AMIQ, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), are known mutagens and potential carcinogens. IQ is found in various cooked meats and tobacco smoke, where it poses significant health risks due to its ability to induce mutations in DNA. Given the structural similarities between IQ and 2-AMIQ, it is hypothesized that 2-AMIQ may exhibit comparable mutagenic properties.
- Study Findings : In vitro studies suggest that 2-AMIQ may interact with DNA, leading to mutations. The Ames test, commonly used to evaluate mutagenicity, has shown positive results for related compounds, indicating a need for further investigation into 2-AMIQ's mutagenic potential.
The proposed mechanisms through which 2-AMIQ exerts its biological effects include:
- DNA Interaction : The compound may form adducts with DNA, disrupting replication and repair processes.
- Reactive Oxygen Species (ROS) Generation : Like other heterocyclic amines, 2-AMIQ may induce oxidative stress through ROS production, contributing to cellular damage.
- Enzyme Inhibition : Preliminary data suggest that 2-AMIQ could inhibit specific enzymes involved in metabolic pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 2-AMIQ:
-
Mutagenicity Testing : A study demonstrated that related imidazoquinolines exhibited significant mutagenic effects in bacterial systems (Ames test), prompting additional research on 2-AMIQ's potential as a mutagen.
Compound Mutagenicity (Ames Test) Source 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Positive Cooked meats This compound TBD Ongoing research -
Cellular Studies : Investigations into the cellular effects of related compounds have shown alterations in cell cycle progression and apoptosis induction at certain concentrations.
Compound Concentration (µM) Effect Curcumin analogs 1.0 Induced morphological changes Dipeptidyl peptidase IV inhibitors Varies Improved glycemic control
Potential Applications
Given its structural characteristics and preliminary findings regarding biological activity, 2-AMIQ could have several applications:
- Research Tool : As a model compound for studying mutagenesis and carcinogenesis.
- Pharmaceutical Development : Potential lead compound for developing agents targeting specific pathways involved in cancer progression.
Q & A
Basic Research Questions
Q. What are the validated synthesis protocols for 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline and its isotopically labeled analogs?
- Methodology : Synthesis typically involves cyclization reactions using substituted quinoline precursors. For example, deuterated analogs (e.g., 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3) are synthesized by replacing methyl groups with deuterated methyl iodide during alkylation steps, followed by purification via HPLC or column chromatography . Structural confirmation is achieved using NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the mutagenic potency of this compound assessed in experimental models?
- Methodology : The Ames test (OECD 471 guideline) is the gold standard. Liver S9 fraction (metabolic activation) is used to convert the compound into mutagenic metabolites. Strain TA98 of Salmonella typhimurium is particularly sensitive due to its frameshift mutation detection capability. Dose-response curves are generated, with potency quantified as revertants per nmol .
Q. What structural features contribute to its mutagenicity?
- Methodology : Comparative molecular docking studies reveal that the planar aromatic structure facilitates intercalation into DNA, while the exocyclic amino group forms covalent adducts with guanine residues. Mutagenicity is reduced in structural analogs lacking the 3-methyl group, as shown in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do contradictory data on mutagenic potency arise across studies, and how can they be resolved?
- Methodology : Discrepancies often stem from variations in metabolic activation systems (e.g., S9 fractions from different species) or bacterial strain specificity. Standardizing protocols using rat liver S9 and TA98 strains reduces variability. Meta-analyses of dose-response data (e.g., log-linear regression) can reconcile conflicting results .
Q. What role does gut microbiota play in metabolizing this compound, and how can this be modeled experimentally?
- Methodology : Human fecal microbiota are incubated anaerobically with the compound, followed by LC-MS/MS analysis to detect metabolites like hydroxylated or acetylated derivatives. Isogenic E. coli strains (e.g., uidA-inactivated) are used to dissect the role of β-glucuronidase in reactivating mutagenic metabolites .
Q. Which dietary components modulate its detoxification, and what experimental systems validate this?
- Methodology : In vitro models (e.g., Caco-2 cells) are treated with the compound alongside dietary agents (e.g., cruciferous vegetable extracts). CYP1A2 inhibition assays and comet assays quantify reduced DNA adduct formation. In vivo rodent studies measure urinary metabolites via UPLC-QTOF-MS .
Q. How can advanced analytical methods improve detection and quantification in complex matrices?
- Methodology : LC-MS/MS with deuterated internal standards (e.g., 2-Amino-3-trideuteromethyl-3H-imidazo[4,5-f]quinoline) enables precise quantification in cooked meat or biological samples. MRM transitions (e.g., m/z 198 → 181 for IQ) optimize sensitivity, with detection limits <0.1 ppb .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
